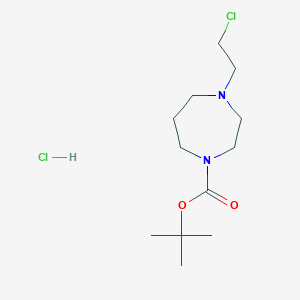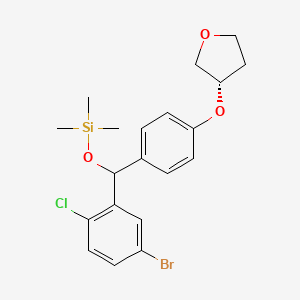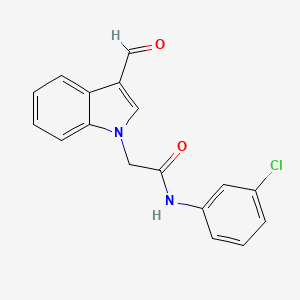
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is widely used in various fields, particularly in catalysis and organic synthesis, due to its unique properties and reactivity .
Métodos De Preparación
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane typically involves the reaction of palladium(II) chloride with dicyclohexyl(piperidin-1-yl)phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Análisis De Reacciones Químicas
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is known for its versatility in catalyzing various organic reactions. It is particularly effective in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. The major products formed from these reactions are often biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various organic transformations, including cross-coupling reactions and C-H activation . In biology and medicine, it is employed in the synthesis of pharmaceutical intermediates and drugs . Additionally, it plays a significant role in the industrial production of fine chemicals and natural products .
Mecanismo De Acción
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane involves the coordination of the palladium center with the phosphine ligands, which facilitates the activation of substrates and the formation of carbon-carbon bonds . The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is unique compared to other palladium-based catalysts due to its high reactivity and selectivity in cross-coupling reactions. Similar compounds include Dichlorobis(triphenylphosphine)palladium(II) and Dichlorobis(diphenylphosphinoethane)palladium(II), which also serve as catalysts in similar reactions. this compound often exhibits higher efficiency and better performance in specific applications.
Propiedades
Fórmula molecular |
C17H32Cl2NPPd |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
BSBNOPSJJDHKCO-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)

